6-Oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD26593872 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD26593872 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of MFCD26593872 often involves large-scale chemical reactors where the reaction conditions are meticulously monitored and controlled. The use of advanced technologies and equipment ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD26593872 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can gain electrons or lose oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD26593872 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from the reactions of MFCD26593872 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound.
Applications De Recherche Scientifique
MFCD26593872 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: MFCD26593872 is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD26593872 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to MFCD26593872 include those with comparable chemical structures and properties. These compounds may share similar reactivity and applications but differ in specific functional groups or molecular arrangements.
Uniqueness
What sets MFCD26593872 apart from similar compounds is its unique combination of stability and reactivity, making it particularly valuable for certain applications. Its specific chemical structure allows for a range of reactions and interactions that are not possible with other compounds.
Conclusion
MFCD26593872 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject for ongoing research and development.
Propriétés
Formule moléculaire |
C15H16N4O2 |
---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
6-oxo-4-(4-phenylpiperazin-1-yl)-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C15H16N4O2/c20-10-13-14(16-11-17-15(13)21)19-8-6-18(7-9-19)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,16,17,21) |
Clé InChI |
CDMNSRSXMDDQIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)NC=N3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.